Pulmozyme, known generically as dornase alfa, is a recombinant human deoxyribonuclease I enzyme used primarily in the treatment of cystic fibrosis. This medication functions by hydrolyzing extracellular DNA in the sputum of patients, thereby reducing its viscosity and improving mucus clearance from the lungs. The reduction of mucus viscosity is crucial for enhancing pulmonary function and decreasing the frequency of respiratory infections in cystic fibrosis patients .
The synthesis of dornase alfa involves several key steps:
Dornase alfa consists of 260 amino acids, with an approximate molecular weight of 37,000 daltons. Its molecular formula is .
The crystal structure of dornase alfa has been elucidated at a resolution of 1.95 Å, revealing critical interactions with magnesium and phosphate ions that are essential for its catalytic activity . The enzyme's active site contains key residues that stabilize these ions during the hydrolysis of DNA.
Dornase alfa catalyzes the hydrolysis of phosphodiester bonds in DNA, resulting in the breakdown of high molecular weight DNA into smaller fragments. This reaction reduces the viscoelasticity of mucus, facilitating easier clearance from the airways.
The mechanism by which dornase alfa exerts its therapeutic effects involves several steps:
Clinical studies indicate that regular administration significantly improves lung function metrics in cystic fibrosis patients, as evidenced by increased forced expiratory volume and reduced hospitalization rates due to respiratory complications .
Pulmozyme is primarily used in clinical settings for:
Dornase alfa (Pulmozyme®) is a recombinant human deoxyribonuclease I (rhDNase I) produced in Chinese hamster ovary (CHO) cells. Its primary structure consists of 260 amino acids with a molecular weight of approximately 37 kDa (29.3 kDa predicted polypeptide plus glycosylation). The enzyme contains two critical disulfide bonds (Cys101–Cys104 and Cys173–Cys209) that stabilize its tertiary structure, and two N-linked glycosylation sites at Asn18 and Asn106. Glycosylation impacts protein solubility and resistance to proteolytic degradation but does not directly affect catalytic activity. The three-dimensional structure adopts a conserved α/β fold with a deep DNA-binding groove, where catalytic residues coordinate divalent metal ions essential for hydrolysis [1] [6] [9].
Table 1: Structural Features of Dornase Alfa
Feature | Detail |
---|---|
Amino Acid Residues | 260 |
Molecular Weight | 37 kDa (glycosylated) |
Disulfide Bonds | Cys101–Cys104, Cys173–Cys209 |
Glycosylation Sites | Asn18 (complex glycan), Asn106 (high-mannose glycan) |
Isoelectric Point (pI) | 4.58 |
Production System | Chinese Hamster Ovary (CHO) Cells |
Dornase alfa catalyzes the hydrolysis of phosphodiester bonds in extracellular DNA via a divalent metal ion-dependent mechanism. Structural analyses (resolution: 1.95 Å) reveal that magnesium ions (Mg²⁺) coordinate with water molecules and active-site residues to facilitate nucleophilic attack on the DNA backbone. Key residues include:
The enzyme cleaves double-stranded DNA preferentially, generating 3'-hydroxyl and 5'-phosphoryl oligonucleotide fragments. Phosphate ions (PO₄³⁻) in the active site further stabilize the pentavalent transition state during catalysis. This mechanism reduces DNA polymer length by >50-fold within minutes at physiological pH (7.0–7.5), with maximal activity requiring Ca²⁺ for structural integrity and Mg²⁺ for catalysis [2] [9] [10].
Table 2: Enzymatic Parameters of Dornase Alfa
Parameter | Value |
---|---|
Optimal pH | 7.0–7.5 |
Metal Ion Dependence | Mg²⁺ (catalytic), Ca²⁺ (structural) |
DNA Substrate Preference | Double-stranded > Single-stranded |
Cleavage Products | 3′-OH/5′-PO₄ oligonucleotides |
Turnover Rate (kcat) | ~10 sec⁻¹ |
In cystic fibrosis (CF), neutrophil extracellular traps (NETs) release viscous DNA networks (~3–14 mg/mL in sputum) that entangle bacteria and inflammatory mediators. Dornase alfa targets this neutrophil-derived DNA through:
Notably, CF sputum contains mitochondrial DNA (mtDNA) and nuclear DNA (nDNA), both susceptible to hydrolysis. Recent studies indicate dornase alfa preferentially cleaves nDNA (linear) over mtDNA (circular), potentially explaining residual viscosity in some patients. The enzyme also disrupts biofilm integrity by dissolving extracellular DNA scaffolds that anchor bacteria like Pseudomonas aeruginosa [3] [5] [7].
Dornase alfa’s hydrolysis of high-molecular-weight DNA (≥20 kbp) reduces sputum viscoelasticity by:
Table 3: Impact of Dornase Alfa on Sputum Properties
Parameter | Pre-Treatment | Post-Treatment (30 min) | Change |
---|---|---|---|
DNA Length | >20 kbp | 0.5–1 kbp | 95% ↓ |
Elastic Modulus (G') | 15–20 Pa | 2–5 Pa | 70–80% ↓ |
Viscous Modulus (G'') | 8–10 Pa | 1–3 Pa | 65–85% ↓ |
Cough Clearance Efficiency | 15–20% | 40–60% | 2–3-fold ↑ |
Clinical pharmacodynamic studies show 2.5 mg nebulized dornase alfa reduces sputum viscosity by >50% within 15 minutes, correlating with forced expiratory volume (FEV₁) improvements of 5–8% after 4 weeks. This viscoelastic modulation breaks the "obstruction-infection-inflammation" cycle in CF by enabling mechanical clearance of airway mucus [3] [5] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9